molecular formula C19H17N3O2S B3628272 N-[4-[2-(3-acetylanilino)-1,3-thiazol-4-yl]phenyl]acetamide

N-[4-[2-(3-acetylanilino)-1,3-thiazol-4-yl]phenyl]acetamide

Cat. No.: B3628272
M. Wt: 351.4 g/mol
InChI Key: RDWUWLFSEYZPNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[2-(3-acetylanilino)-1,3-thiazol-4-yl]phenyl]acetamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[2-(3-acetylanilino)-1,3-thiazol-4-yl]phenyl]acetamide typically involves the reaction of 3-acetylaniline with 2-bromo-1,3-thiazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product. The reaction can be summarized as follows:

    Step 1: 3-acetylaniline reacts with 2-bromo-1,3-thiazole in the presence of potassium carbonate and DMF.

    Step 2: The reaction mixture is heated to promote the formation of this compound.

    Step 3: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. The use of continuous flow reactors and advanced purification methods can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-[2-(3-acetylanilino)-1,3-thiazol-4-yl]phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-[4-[2-(3-acetylanilino)-1,3-thiazol-4-yl]phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-[2-(3-acetylanilino)-1,3-thiazol-4-yl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}phenyl)acetamide: A similar compound with a trifluoromethyl group instead of an acetyl group.

    N-(4-{2-[3-(chlorobenzyl)anilino]-1,3-thiazol-4-yl}phenyl)acetamide: A compound with a chlorobenzyl group.

Uniqueness

N-[4-[2-(3-acetylanilino)-1,3-thiazol-4-yl]phenyl]acetamide is unique due to its specific acetyl group, which can influence its chemical reactivity and biological activity. The presence of the acetyl group can enhance its ability to interact with certain molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[4-[2-(3-acetylanilino)-1,3-thiazol-4-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-12(23)15-4-3-5-17(10-15)21-19-22-18(11-25-19)14-6-8-16(9-7-14)20-13(2)24/h3-11H,1-2H3,(H,20,24)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWUWLFSEYZPNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-[2-(3-acetylanilino)-1,3-thiazol-4-yl]phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-[2-(3-acetylanilino)-1,3-thiazol-4-yl]phenyl]acetamide
Reactant of Route 3
Reactant of Route 3
N-[4-[2-(3-acetylanilino)-1,3-thiazol-4-yl]phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-[4-[2-(3-acetylanilino)-1,3-thiazol-4-yl]phenyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-[4-[2-(3-acetylanilino)-1,3-thiazol-4-yl]phenyl]acetamide
Reactant of Route 6
Reactant of Route 6
N-[4-[2-(3-acetylanilino)-1,3-thiazol-4-yl]phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.